molecular formula C18H18N4O2 B2422298 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate CAS No. 325994-90-9

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate

Cat. No.: B2422298
CAS No.: 325994-90-9
M. Wt: 322.368
InChI Key: VZEYQZBYDOKOHE-RVDMUPIBSA-N
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Description

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is a complex organic compound featuring a triazoloazepine core

Properties

IUPAC Name

[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(23)24-16-8-6-14(7-9-16)11-15(12-19)18-21-20-17-5-3-2-4-10-22(17)18/h6-9,11H,2-5,10H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYQZBYDOKOHE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate typically involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile. This reaction can be carried out using carboxylic acid anhydrides or chlorides, which react with the nitrogen atom in the heteroring or the methylene carbon atom, depending on the conditions and nature of the acylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and other acylating agents. Reaction conditions typically involve heating and the use of solvents such as dichloromethane.

Major Products

The major products formed from these reactions are acyl derivatives and cyclized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Biological Activity

The compound 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is a derivative of the triazoloazepine class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • CAS Number : 325994-89-6
  • Functional Groups : The presence of a cyano group and a triazoloazepine moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of similar compounds showed that they could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.2 to 50.0 mg/mL against various strains, including Staphylococcus aureus and Candida albicans, with some derivatives showing efficacy comparable to established antibiotics like Linezolid and Fluconazole .

Microorganism MIC (mg/mL) Reference Drug
Staphylococcus aureus6.2 - 25.0Linezolid
Candida albicans12.5 - 50.0Fluconazole
Escherichia coli25.0 - 50.0Cefixime

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, compounds related to triazoloazepines have demonstrated antiproliferative effects against colon cancer cell lines (HCT-116 and HT-29). For example, one study reported that a related compound induced apoptosis in HT-29 cells by activating the mitochondrial apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .

Cell Line IC50_{50} (µM) Mechanism of Action
HCT-1166.587 - 11.10Mitochondrial apoptosis via Bax/Bcl2
HT-295.00 - 10.00Caspase activation leading to cell death

Case Studies

  • Antimicrobial Study : A study focused on synthesizing various triazoloazepine derivatives found that certain compounds exhibited broad-spectrum antimicrobial activity with MIC values indicating effectiveness against common pathogens. The derivatives were assessed for their ability to inhibit bacterial growth in vitro, showing promising results that warrant further investigation in vivo .
  • Anticancer Research : Another research effort highlighted the anticancer properties of triazoloazepine derivatives against human colon cancer cell lines. The study detailed how these compounds could induce apoptosis through specific cellular pathways, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. How to design a robust study for evaluating structure-activity relationships (SAR) of derivatives?

  • Methodology :
  • Systematic variation : Modify substituents on the phenyl acetate and triazolo-azepine moieties while keeping core structure intact .
  • Biological assays : Test derivatives against standardized cell lines (e.g., cancer or microbial models) with dose-response curves (IC50/EC50 determination) .

Q. What statistical methods are appropriate for analyzing multi-variable experimental data (e.g., synthesis yield vs. reaction parameters)?

  • Methodology :
  • Multivariate regression : Correlate yield with factors like temperature, solvent polarity, and catalyst loading .
  • Design of Experiments (DoE) : Use factorial designs to identify synergistic/interacting variables .

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